Product packaging for GLYCYL-DL-THREONINE(Cat. No.:CAS No. 27174-15-8)

GLYCYL-DL-THREONINE

Cat. No.: B1330733
CAS No.: 27174-15-8
M. Wt: 176.17 g/mol
InChI Key: MIYOEFIPPDFVIH-WUJLRWPWSA-N
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Description

Significance of Dipeptides in Contemporary Biochemical Research

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental molecules in biochemistry. numberanalytics.comtaylorandfrancis.com They serve as the basic building blocks of proteins and are involved in a multitude of physiological processes. numberanalytics.com Researchers are increasingly focusing on dipeptides due to their diverse biological activities, which include roles in cell signaling, neurotransmission, and antioxidant functions. numberanalytics.combachem.com The study of dipeptides offers a less complex system to investigate the interactions between drugs and proteins, providing insights into how larger protein structures might be stabilized or destabilized. taylorandfrancis.com Their low molecular weight and potential for oral administration also make them attractive for drug discovery and development. researchgate.net

Rationale for Dedicated Academic Inquiry into Glycyl-DL-Threonine

The dedicated study of this compound is driven by several factors. As a dipeptide, it is a subject of interest in studies of protein synthesis and metabolism. cymitquimica.com The presence of both glycine (B1666218), the simplest amino acid, and threonine, an essential amino acid with a hydroxyl group, gives this compound distinct properties. chemicalbook.com Threonine's hydroxyl group allows for post-translational modifications like glycosylation and phosphorylation, making peptides containing it crucial for understanding these cellular regulation mechanisms. chemicalbook.com Furthermore, research into the protolytic equilibria of glycyl dipeptides, including this compound, helps to determine their thermodynamic characteristics, which is fundamental to understanding their behavior in aqueous solutions within biological systems. researchgate.net

Overview of Key Research Domains Pertaining to the Dipeptide

Research involving this compound spans several key domains. A primary area is in the study of its chemical and physical properties, including its synthesis and stability. cymitquimica.comchemicalbook.com In biochemistry, it is used to investigate enzymatic hydrolysis and the specificity of peptidases. For instance, studies have examined the hydrolysis of glycyl peptides by enzymes from various sources to understand their substrate preferences. Another significant area of research is its role in transport mechanisms across cell membranes. Studies have utilized dipeptides like Glycyl-L-Threonine to investigate amino acid uptake in microorganisms, which has implications for industrial fermentation processes for amino acid production. nih.gov Additionally, this compound and similar dipeptides are used in studies of metal ion complexation, which is relevant to understanding the bioavailability and transport of essential minerals.

Chemical and Physical Properties of this compound

This compound is a white to off-white crystalline powder that is soluble in water. cymitquimica.comchemicalbook.com Its solubility is a result of the polar nature of its constituent amino acids. cymitquimica.com At physiological pH, it exists as a zwitterion, possessing both a positive and a negative charge, which influences its interactions within biological systems. cymitquimica.com

Table 1: Physical and Chemical Properties of this compound

Property Value
Molecular Formula C6H12N2O4 cymitquimica.com
Molecular Weight 176.17 g/mol chemicalbook.com
Appearance White to off-white powder/crystal cymitquimica.comchemicalbook.com
Boiling Point (Predicted) 486.7 ± 45.0 °C chemicalbook.com
Density (Predicted) 1.354 ± 0.06 g/cm3 chemicalbook.com
pKa (Predicted) 2.98 ± 0.10 chemicalbook.com
Storage Temperature -15°C chemicalbook.com

Research Findings on this compound

Detailed research has been conducted on the thermodynamic properties of this compound in aqueous solutions. Potentiometry and calorimetry have been employed to determine the dissociation constants and heat effects of this dipeptide. researchgate.net These studies provide standard thermodynamic characteristics (pKa°, ΔdisG°, ΔdisH°, ΔdisS°), which are crucial for understanding its behavior in biological fluids. researchgate.net

In the field of enzymology, the hydrolysis of glycyl peptides has been a subject of investigation. While specific studies focusing solely on this compound are part of a broader research area, the general principles of dipeptidase action are applicable. For example, research on dipeptidases from Aspergillus oryzae has shown that the hydrolysis of various glycyl-peptides can be activated by metal ions like Co++. tandfonline.com Other research has focused on the enzymatic breakdown of threonine itself by threonine aldolase (B8822740), which splits it into acetaldehyde (B116499) and glycine. nih.gov This provides context for the metabolic fate of the threonine component of this compound.

Furthermore, Glycyl-L-Threonine has been used in studies of amino acid transport in bacteria like Escherichia coli. nih.gov These studies have shown that dipeptide transport systems are distinct from those for free amino acids and can be crucial for the uptake of essential amino acids in certain mutant strains. nih.gov This has implications for the development of microbial strains for the overproduction of amino acids like L-threonine. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B1330733 GLYCYL-DL-THREONINE CAS No. 27174-15-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27174-15-8

Molecular Formula

C6H12N2O4

Molecular Weight

176.17 g/mol

IUPAC Name

(2S,3R)-2-amino-3-(2-aminoacetyl)oxybutanoic acid

InChI

InChI=1S/C6H12N2O4/c1-3(5(8)6(10)11)12-4(9)2-7/h3,5H,2,7-8H2,1H3,(H,10,11)/t3-,5+/m1/s1

InChI Key

MIYOEFIPPDFVIH-WUJLRWPWSA-N

SMILES

CC(C(C(=O)O)NC(=O)CN)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC(=O)CN

Canonical SMILES

CC(C(C(=O)O)N)OC(=O)CN

physical_description

Solid

sequence

GX

Synonyms

Gly-Thr
glycyl-threonine

Origin of Product

United States

Advanced Synthetic Methodologies for Glycyl Dl Threonine and Its Derivatives

Chemoenzymatic Synthesis Approaches for Dipeptides

Chemoenzymatic synthesis leverages the high selectivity and efficiency of enzymes to perform key transformations, offering a milder and more environmentally friendly alternative to traditional chemical methods. mdpi.com This approach is particularly valuable for creating peptides with specific stereochemistry. mdpi.comnih.gov

The formation of the peptide bond between glycine (B1666218) and threonine can be effectively catalyzed by specific enzymes, primarily proteases and L-amino acid ligases (LALs).

L-Amino Acid Ligases (LALs): L-amino acid ligases are a class of enzymes that synthesize dipeptides from unprotected L-amino acids in a single step, a process driven by the hydrolysis of ATP to ADP. nih.govnih.govresearchgate.net This method avoids the need for complex protection and deprotection steps common in chemical synthesis. sci-hub.se LALs belong to the ATP-grasp superfamily and form the amide bond via an acyl phosphate (B84403) intermediate. researchgate.netsci-hub.se Different LALs exhibit unique substrate specificities, allowing for the synthesis of a wide variety of dipeptides. sci-hub.semdpi.com For instance, the LAL known as BacD from Bacillus subtilis has a broad substrate specificity, capable of forming 111 different dipeptide combinations, generally preferring smaller, neutral amino acids at the N-terminus. researchgate.netmdpi.com In contrast, RizA, also from Bacillus subtilis, shows a high preference for arginine at the N-terminus. researchgate.netmdpi.com The recombinant TabS protein from Pseudomonas syringae has demonstrated the broadest substrate specificity of any known LAL, successfully producing 136 out of 231 tested dipeptide combinations. nih.gov

Table 1: Characteristics of Selected L-Amino Acid Ligases (LALs) for Dipeptide Synthesis

Enzyme Source Organism N-Terminal Substrate Preference (Examples) C-Terminal Substrate Preference (Examples) Key Features
BacD (YwfE) Bacillus subtilis Smaller, neutral amino acids (e.g., Alanine) researchgate.netmdpi.com Bulky, neutral amino acids (e.g., Phenylalanine) mdpi.com First LAL discovered; involved in bacilysin (B1667699) biosynthesis. sci-hub.se
RizA Bacillus subtilis Arginine nih.govresearchgate.net Phenylalanine, Aspartic Acid mdpi.com Highly selective for N-terminal Arg; potential for salt-taste enhancing dipeptides. researchgate.netmdpi.com
Bl-LAL Bacillus licheniformis Methionine, Leucine researchgate.net Smaller amino acids (e.g., Serine, Alanine) researchgate.netmdpi.com Shows preference for specific combinations of amino acids. researchgate.net

| TabS | Pseudomonas syringae | Broad specificity nih.gov | Broad specificity nih.gov | Exhibits the broadest known substrate range; accepts unusual amino acids. nih.gov |

This table is generated based on data from multiple sources. nih.govresearchgate.netsci-hub.semdpi.com

Proteases: Proteases, which naturally hydrolyze peptide bonds, can be used in reverse to synthesize them under specific conditions. researchgate.netmdpi.com The reaction can be controlled in two ways: thermodynamically or kinetically. mdpi.comccspublishing.org.cn In thermodynamically controlled synthesis, the reaction equilibrium is shifted toward synthesis, often by reducing the water content with organic solvents or by immobilizing one of the amino acid substrates on a solid support. researchgate.netmdpi.com Kinetically controlled synthesis utilizes activated amino acid esters as substrates. mdpi.comnih.gov The protease forms a reactive acyl-enzyme intermediate, which is then attacked by the amino group of the second amino acid (aminolysis) in competition with water (hydrolysis). mdpi.comnih.gov Factors such as pH, enzyme choice, and the nature of protecting groups can be optimized to favor aminolysis and increase the yield of the desired dipeptide. nih.gov Engineered proteases, such as subtiligase (a variant of subtilisin), have been developed to greatly favor ligase activity over hydrolysis, making them highly efficient tools for peptide synthesis. nih.gov

Glycyl-DL-Threonine contains threonine, which has two chiral centers, giving rise to four stereoisomers: L-threonine, D-threonine, L-allothreonine, and D-allothreonine. chemicalbook.com The stereoselective synthesis of these constituent amino acids is crucial and is often achieved using aldolase (B8822740) enzymes.

Threonine aldolases (TAs) catalyze the reversible, pyridoxal-5'-phosphate-dependent aldol (B89426) reaction between glycine and acetaldehyde (B116499) to produce threonine and allothreonine. rsc.orgresearchgate.net These enzymes are classified based on the stereochemistry they control at the α-carbon (L- or D-specific) and β-carbon (threo or allo-specific). nih.gov

L-threonine aldolases (LTAs) typically produce L-threonine or L-allothreonine. ebi.ac.uk For example, L-allo-threonine aldolase (LATA) from Aeromonas jandaei stereospecifically catalyzes the conversion of L-allothreonine to glycine and acetaldehyde. researchgate.net The stereoselectivity of these enzymes can be altered through protein engineering; mutations in the active site of LATA have been shown to shift its specificity toward L-threonine. researchgate.net

D-threonine aldolases (DTAs) catalyze the formation of D-threonine and D-allothreonine. rsc.orgnih.gov A DTA from the bacterium Delftia sp. has been identified as a promising biocatalyst for producing chiral aromatic β-hydroxy-α-amino acids with high stereoselectivity. rsc.org

The use of these enzymes allows for the highly specific production of the desired threonine stereoisomer, which can then be used in the subsequent synthesis of this compound. researchgate.netresearchgate.net

Enzyme-Mediated Peptide Bond Formation (e.g., utilizing proteases, L-amino acid ligases)

Chemical Synthesis Strategies for this compound

While enzymatic methods offer high selectivity, chemical strategies provide versatility and access to derivatives not easily made through biocatalysis. These methods require careful control of protecting groups and reaction conditions to manage the reactive functional groups of the amino acids.

For research purposes, such as analytical detection or structure-activity relationship studies, this compound can be chemically modified or "derivatized." Derivatization is often necessary to improve separation and detection in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (LC-MS). nih.gov

Common derivatization strategies involve reacting the peptide with a labeling agent that attaches to the N-terminal amine or other functional groups.

Table 2: Common Derivatization Agents for Amino Acids and Peptides

Derivatizing Agent Abbreviation Target Functional Group Detection Method Reference
o-Phthaldialdehyde OPA Primary amines Fluorescence biocrick.com
4-Fluoro-7-nitro-2,1,3-benzoxadiazole NBD-F Primary and secondary amines Fluorescence researchgate.net
Urea (B33335) - Primary amines UV / Mass Spectrometry nih.gov

These derivatization reactions, such as with NBD-F, allow for the sensitive fluorescent detection of the peptide. researchgate.net A novel method using urea as a simple agent has been developed to create carbamoyl-derivatives of amino acids and peptides, which enhances their separation on reversed-phase columns and their response in mass spectrometry. nih.gov Such controlled modifications are essential for quantifying the peptide in complex biological matrices or for preparing it for further synthetic steps. biocrick.com

The presence of a β-hydroxyl group on the threonine residue introduces the possibility of specific side reactions during chemical synthesis, particularly under acidic conditions.

N,O-Acyl Migration: A well-documented reaction in threonine-containing peptides is the N→O acyl migration. researchgate.netnih.gov Under acidic conditions, the nitrogen atom of the peptide bond protonates, making the carbonyl carbon susceptible to nucleophilic attack by the adjacent threonine side-chain hydroxyl group. This intramolecular reaction proceeds through a five-membered cyclic intermediate to form an O-acyl isopeptide, which is an ester. researchgate.netarkat-usa.org This reaction is reversible, and the native amide bond can be regenerated by changing the pH to neutral or basic conditions. researchgate.netnih.gov

While often considered an undesirable side reaction that can complicate peptide synthesis and purification, N→O acyl migration has been harnessed as a synthetic tool. It can be used to create water-soluble prodrugs or to facilitate the synthesis of "difficult" peptide sequences that are prone to aggregation. nih.gov The strategy involves synthesizing a more soluble O-acyl isopeptide, which is then purified and converted back to the target peptide via O→N migration. nih.gov This principle has been applied to create depsipeptides and other natural product-like cyclic structures. nih.gov

Stereochemical Inversion: The stereochemistry of the amino acid residues in a peptide is generally stable, but inversion can occur under certain conditions. For threonine, which has two chiral centers (the α-carbon and the β-carbon), inversion can lead to diastereomers. nih.gov For example, the epimerization of the seryl residue (which is structurally similar to threonine) has been observed in dipeptide copper(II) complexes, where the configuration at the α-carbon inverts from D to L over time in a thermodynamically controlled process. oup.com While direct evidence for the inversion of the this compound backbone is specific to reaction conditions, the potential for such stereochemical changes, particularly during activation or in the presence of metal catalysts, is a critical consideration in its chemical synthesis. oup.comcore.ac.uk

Sophisticated Structural Elucidation and Conformational Analysis

High-Resolution Spectroscopic Techniques

Spectroscopic analysis is central to elucidating the molecular structure and properties of Glycyl-DL-threonine, from its solid-state crystal lattice to its behavior in solution.

High-resolution, single-crystal X-ray diffraction, particularly utilizing powerful synchrotron sources, enables the precise determination of the electron density distribution within the crystal lattice of this compound. nih.gov This technique goes beyond simple atomic positioning to map the bonding electrons and electrostatic potential, offering a profound understanding of chemical bonding. researchgate.net

A key study on the dihydrate form of the related compound, glycyl-L-threonine, employed synchrotron radiation to collect an extensive dataset at 100 K. nih.gov This high-quality data allowed for a detailed charge density analysis using a multipolar pseudo-atom refinement model. nih.govnih.govresearchgate.net The analysis reveals the subtle electronic features of the molecule, including the polarization of bonds and the accumulation of charge in lone-pair regions. The experimental electrostatic potential derived from this charge density is crucial for understanding intermolecular interactions, such as the extensive network of hydrogen bonds that stabilize the crystal structure. nih.gov

Table 1: Crystallographic Data for Glycyl-L-threonine Dihydrate This table presents the crystal system and unit cell parameters determined by X-ray diffraction. nih.gov

ParameterValue
Chemical FormulaC₆H₁₂N₂O₄·2H₂O
Molecular Weight212.2 g/mol
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
a9.572 (3) Å
b10.039 (3) Å
c10.548 (2) Å
V1013.6 (4) ų
Z4
Temperature110 K

Data sourced from Benabicha et al. (2000). nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of molecules in solution, conditions which often mimic physiological environments. alfa-chemistry.comethz.ch For this compound, NMR can provide detailed information on the average conformation of the peptide backbone and its side chain by measuring parameters such as nuclear Overhauser effects (NOEs), scalar couplings, and chemical shifts. rsc.org

While a protein exists as a dynamic ensemble of structures, NMR data helps to define the preferred conformations. researchgate.net The technique is particularly powerful for studying molecular interactions. For instance, the complexation of dipeptides with metal ions can be monitored by observing changes in the chemical shifts and relaxation times of the peptide's nuclei upon titration with the metal ion. biocrick.comresearchgate.netuq.edu.au Such studies reveal the specific binding sites within the molecule—typically the N-terminal amino group, the peptide carbonyl oxygen, and the C-terminal carboxylate group—and provide insights into the structure of the resulting complex. researchgate.net Analysis of ¹H and ¹³C NMR spectra is fundamental to this process. chemicalbook.comchemicalbook.comnih.gov

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful method for "fingerprinting" molecules like this compound. chemicalbook.com These techniques probe the vibrational modes of the molecule's functional groups, with each bond (e.g., C=O, N-H, C-N, O-H) absorbing or scattering light at characteristic frequencies. nih.gov The resulting spectrum provides a unique signature of the molecule's structure. acs.org

IR spectroscopy is particularly sensitive to polar functional groups and is widely used to characterize the fundamental components of peptides. For example, the Amide I band (primarily C=O stretching) and Amide II band (a combination of N-H bending and C-N stretching) are prominent features in the IR spectrum of this compound and are sensitive to conformation and hydrogen bonding. researchgate.net Studies on related dipeptides and amino acids show how changes in pH or complexation with metal ions cause distinct shifts in vibrational frequencies, allowing for the detailed characterization of these interactions. biocrick.comresearchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups This table lists the typical spectral regions for the key vibrational modes in a peptide structure.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic acid)O-H Stretch2500-3300 (broad)
N-H (Amine/Amide)N-H Stretch3200-3500
C-H (Alkyl)C-H Stretch2850-3000
C=O (Carboxylic acid)C=O Stretch1700-1725
Amide IC=O Stretch1630-1695
Amide IIN-H Bend, C-N Stretch1510-1580
C-OC-O Stretch1210-1320

Mass spectrometry is a cornerstone technique for the analysis of peptides, providing highly accurate molecular weight determination and structural information through fragmentation analysis. nih.gov High-resolution MS can determine the mass of this compound with sufficient accuracy to confirm its elemental composition, C₆H₁₂N₂O₄. nih.govnist.gov

Tandem mass spectrometry (MS/MS) is used to further elucidate the structure. In this process, the protonated molecule ([M+H]⁺) is isolated and then fragmented, typically through collision-induced dissociation (CID). researchgate.net The peptide bond is one of the most labile bonds, and its cleavage results in characteristic "b" and "y" fragment ions, which allows for the confirmation of the amino acid sequence. The fragmentation of the threonine side chain, such as the loss of water, provides additional structural confirmation. nih.gov

Table 3: ESI-MS/MS Fragmentation Data for Glycyl-threonine This table shows the major fragment ions observed in the tandem mass spectrum of the protonated parent molecule. nih.gov

Ion DescriptionPrecursor m/z [M+H]⁺Fragment Ion m/zPutative Fragment
Parent Ion177.087-Gly-Thr + H⁺
Fragment 1177.087159.0[M+H-H₂O]⁺
Fragment 2177.087148.9-
Fragment 3177.087121.1-

Data sourced from PubChem, NIST Mass Spectrometry Data Center. nih.gov

Conformational Dynamics and Energetic Landscapes

While spectroscopic and diffraction methods can define specific structures, they represent snapshots or population averages. In reality, a flexible molecule like this compound exists as a collection of rapidly interconverting conformers. researchgate.net The study of its conformational dynamics and the underlying energetic landscape, which governs the probabilities of these structures, is crucial for a complete understanding. acs.org Computational studies on model dipeptides reveal complex free energy landscapes with multiple minima corresponding to different stable conformations (e.g., C₅, C₇) separated by energy barriers. acs.orgresearchgate.net The relative energies of these states determine the conformational preferences of the peptide backbone.

The experimental charge density data obtained from high-resolution X-ray diffraction allows for a deep analysis of the chemical bonds using the quantum theory of "Atoms in Molecules" (AIM) developed by Bader. nih.govwikipedia.org This theory analyzes the topology of the electron density (ρ) and its Laplacian (∇²ρ) to provide a quantitative description of bonding. researchgate.net

In the study of glycyl-L-threonine dihydrate, all bond critical points (BCPs)—locations where the gradient of the electron density is zero—were identified for the covalent and hydrogen bonds. nih.gov The properties at these points, such as the value of the electron density and its Laplacian, characterize the nature and strength of the chemical bonds. For the peptide C-N bond, the topological indices reveal characteristics intermediate between a pure single bond and a double bond, providing a quantitative measure of its partial double-bond character, which is responsible for its planarity. csbsju.edu The analysis showed that these bond topological indices are comparable to those in the constituent amino acids, suggesting that the electronic properties of functional groups are largely transferable from individual amino acids to dipeptides. nih.gov Discrepancies between these experimental results and those from theoretical Hartree-Fock calculations on the isolated molecule are attributed to the influence of the crystal field, primarily the strong intermolecular hydrogen bonding. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Molecular Fingerprinting and Interaction Characterization

2

The three-dimensional structure and conformational flexibility of dipeptides are fundamental to their chemical behavior and biological function. For this compound, a comprehensive understanding of its architecture has been achieved through a combination of high-resolution analytical techniques. These methods provide detailed insights into bond lengths, angles, and the spatial arrangement of its constituent atoms.

Spectroscopic methods are crucial for corroborating crystal structures and for studying the molecule's conformation in different states.

Infrared (IR) Spectroscopy : IR spectra of this compound have been recorded, typically using techniques like potassium bromide (KBr) wafers. nih.govchemicalbook.com The absorption bands in the spectrum correspond to the vibrational frequencies of specific functional groups within the molecule, such as the amide C=O stretch, N-H bending, and O-H stretching, confirming the presence of these groups and providing information about their hydrogen-bonding environment. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. nih.govchemicalbook.com The chemical shifts, coupling constants, and temperature-dependent changes in the spectra can be used to deduce the average conformation of the dipeptide in solution. nih.gov

Mass Spectrometry : This technique confirms the molecular weight and elemental composition of this compound. nih.gov

Computational modeling serves as a powerful complementary tool, allowing for the theoretical exploration of the dipeptide's conformational energy landscape and the prediction of stable conformers. acs.org

Analytical Technique Type of Information Provided for this compound
Single-Crystal X-ray Diffraction Provides precise 3D atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions (e.g., hydrogen bonding) in the solid state. iucr.org
Infrared (IR) Spectroscopy Identifies functional groups and provides insights into hydrogen bonding through characteristic vibrational frequencies. nih.govchemicalbook.com
Nuclear Magnetic Resonance (NMR) Elucidates the chemical environment of individual atoms and helps determine the average molecular conformation in solution. nih.govchemicalbook.com
Mass Spectrometry Confirms molecular mass and elemental formula. nih.gov
Computational Modeling Predicts stable conformations and analyzes the potential energy surface of the molecule. acs.org

1 Environmental Influence on Dipeptide Conformation

The conformation of this compound is not rigid but is dynamically influenced by its immediate environment. The flexibility of the peptide backbone and the rotational freedom of the threonine side chain allow the molecule to adopt different spatial arrangements depending on the physical state (solid vs. solution) and the presence of other interacting species. uj.edu.plnih.gov

Crystalline State vs. Aqueous Solution

In the solid, crystalline state, as this compound monohydrate, the dipeptide adopts a well-defined conformation that is stabilized by the crystal lattice forces and a specific hydrogen-bonding network. iucr.org The presence of the water molecule is integral to this stable arrangement. Detailed studies on the related compound glycyl-L-threonine dihydrate, using high-resolution X-ray diffraction, have allowed for the analysis of the experimental electron density distribution, revealing subtle details of the intramolecular and intermolecular interactions that lock the peptide into a specific conformation. researchgate.net

In an aqueous solution, the situation is markedly different. The rigid structure of the crystal is replaced by an ensemble of rapidly interconverting conformers. acs.org The dipeptide is solvated by water molecules, and its conformation is governed by a complex interplay of intramolecular hydrogen bonds and interactions with the surrounding water. cdnsciencepub.com Studies using flow microcalorimetry have been conducted to determine the enthalpic interaction coefficients of this compound in water. researchgate.net These coefficients provide a quantitative measure of the interactions between pairs of dipeptide molecules in solution, reflecting the influence of their structure and solvation on their tendency to associate.

Enthalpic Interaction Coefficients for Dipeptides in Water at 298.15 K
Dipeptide h₂ (J kg mol⁻²)
This compound1146
Glycyl-L-valine1630
Glycyl-DL-serine623
Glycyl-L-asparagine1459
Data sourced from a study on the enthalpies of dilution of dipeptides. researchgate.net

Influence of Metal Ions

The conformational landscape of this compound can be significantly altered by the presence of metal ions. It has been shown to form complexes with copper(II) ions. biocrick.comnii.ac.jp The coordination of the dipeptide to the metal center, typically through the N-terminal amino group and the deprotonated amide nitrogen, imposes significant constraints on the molecule's conformation. The characterization of these metal complexes using techniques such as IR spectroscopy and single-crystal X-ray diffraction reveals a distinct, metal-bound structure that differs substantially from both its solid-state and solvated forms. biocrick.comnii.ac.jp

Molecular Interactions and Complexation Chemistry

Metal Ion Complex Formation

Glycyl-DL-Threonine, as a dipeptide, possesses multiple potential donor sites for metal ion coordination, including the terminal amino group, the peptide nitrogen, and the carboxylate oxygen. researchgate.net The presence of a hydroxyl group on the threonine side chain adds another potential, albeit weaker, coordination site.

The coordination chemistry of this compound with transition metals, particularly copper(II), has been a subject of interest. nih.gov Copper(II) complexes with various glycyl dipeptides, including this compound, have been prepared and characterized. nih.govbiocrick.com These studies reveal that the dipeptide can act as a multidentate ligand, forming stable complexes with transition metal ions. researchgate.net The interaction with copper(II) is particularly significant, leading to the formation of well-defined complex structures. nih.govbiocrick.com While specific studies on this compound with mercury(II) are less common in the provided results, the general principles of peptide-metal interactions suggest that the soft mercury(II) ion would likely coordinate with the nitrogen and potentially the sulfur-containing side chains if present, though this compound lacks the latter.

In copper(II) complexes of glycyl dipeptides, the primary binding sites are typically the amino-terminal nitrogen and the deprotonated peptide nitrogen, forming a stable five-membered chelate ring. researchgate.net The carboxylate oxygen also participates in coordination. researchgate.net This results in the dipeptide acting as a tridentate ligand. researchgate.net

Studies on similar dipeptide complexes with copper(II) indicate a square-planar or square-pyramidal geometry around the copper atom. nih.govbiocrick.com The stoichiometry of these complexes can vary. For instance, in many copper(II)-dipeptide systems, both 1:1 and 1:2 (metal:ligand) complexes can form. rsc.org In the case of some copper(II) complexes with racemic dipeptides, spontaneous resolution has been observed during crystallization, where the resulting crystals consist of complexes with only one of the optical isomers of the dipeptide. nih.gov

Table 1: Coordination Details of a Representative Copper(II)-Dipeptide Complex

FeatureDescription
Metal Ion Copper(II)
Ligand Glycyl-DL-α-amino-n-butyric acid (as a model)
Coordination Geometry Square-pyramidal
Ligand Binding Sites Peptide nitrogen, amino nitrogen, carboxyl oxygen
Bridging Atoms Carboxyl oxygen and peptide oxygen from neighboring molecules
Resulting Structure Two-dimensional polymer chain

This data is based on the crystal structure of a similar copper(II)-dipeptide complex and illustrates a common coordination mode. biocrick.com

The formation of mixed-ligand or ternary complexes involving dipeptides, a metal ion, and another ligand like EDTA (ethylenediaminetetraacetic acid) is a well-studied area. These systems are important as models for biological systems where multiple potential ligands compete for metal ions. While specific studies on this compound with EDTA were not detailed in the provided search results, research on mixed-ligand complexes of copper(II) with dipeptides and amino acids has been conducted. rsc.org These studies determine the stability constants of the resulting ternary complexes. The formation of such complexes can be influenced by factors like the nature of the dipeptide and the second ligand. rsc.org Research into seven-coordinate Fe(EDTA) complexes with DNA constituents highlights the complexity and relevance of these systems. researchgate.net

The interaction of amino acids and by extension, peptides like this compound, with inorganic surfaces is crucial for understanding biogeochemical processes and for developing separation technologies. Studies on the adsorption of amino acids like DL-threonine onto metal ferrocyanides have shown that the adsorption is pH-dependent, with maximum adsorption occurring near the isoelectric point of the amino acid. scielo.org.bo The interaction is thought to occur between the amino acid and the replaceable metal cations on the surface of the ferrocyanide complex. scielo.org.bo The adsorption process for DL-threonine on platinum and tungsten ferrocyanides was found to follow a Langmuir-type isotherm, indicating a monolayer adsorption process. scielo.org.bo The negative Gibbs free energy values calculated for this process suggest that the adsorption is spontaneous. scielo.org.bo

Table 2: Adsorption Characteristics of DL-Threonine on Metal Ferrocyanides

ParameterFinding
Adsorbent Platinum and Tungsten Ferrocyanides
Adsorbate DL-Threonine
pH for Maximum Adsorption Near the isoelectric point of DL-threonine
Adsorption Isotherm Model Langmuir
Thermodynamics Spontaneous (Negative Gibbs Free Energy)

This data pertains to DL-threonine and provides insight into the potential adsorption behavior of this compound. scielo.org.bo

Mixed-Ligand Complex Systems (e.g., with EDTA)

Interactions with Solvents and Other Small Molecules

The solubility and thermodynamic properties of peptides in aqueous and mixed solutions are governed by solute-solvent interactions. This compound is soluble in water, a characteristic attributed to the polar nature of its constituent amino acids. cymitquimica.com At physiological pH, it likely exists as a zwitterion, with both positive and negative charges, which influences its solubility and interactions. cymitquimica.com

Studies on the partial molar volumes and heat capacities of peptides in aqueous solutions provide insights into these interactions. For instance, research on glycyl-DL-threonylglycine in aqueous solution at 25°C has been used to estimate the contribution of the threonine side chain to these thermodynamic properties. The transfer of peptides from water to mixed aqueous solutions, such as water-ethanol or water-dimethyl sulfoxide (B87167) (DMSO), has also been investigated for similar compounds. acs.orgresearchgate.net The solubility of amino acids and peptides in such mixed solvents is complex and does not always follow a simple trend, reflecting the ternary interactions between the solute, water, and the organic co-solvent. acs.org For example, the enthalpies of transfer for glycine (B1666218) and its oligomers from water to water-DMSO mixtures show an extreme behavior, indicating complex intermolecular interactions. researchgate.net

Intermolecular Interactions with Electrolytes (e.g., NaCl, NaNO3)

Investigations into the behavior of DL-threonine and glycylglycine (B550881) in aqueous NaCl solutions reveal important trends in their volumetric properties, which shed light on the nature of solute-solvent and solute-solute interactions. researchgate.netosti.gov The presence of an electrolyte like NaCl significantly influences the partial molar volumes of these biomolecules. osti.gov

Research Findings from Analogous Compounds

Research on DL-threonine and glycylglycine in aqueous sodium chloride solutions has demonstrated that the standard partial molar volumes at infinite dilution (Vo) of these molecules are affected by the salt concentration. researchgate.netosti.gov An increase in the concentration of NaCl leads to an increase in the standard partial molar volumes of both the amino acid and the dipeptide. osti.gov This phenomenon is indicative of the complex interactions occurring between the ions of the electrolyte and the zwitterionic peptide.

The interactions can be understood through the cosphere overlap model. The zwitterionic form of the peptide possesses both a positively charged amino group (-NH3+) and a negatively charged carboxyl group (-COO-), as well as a hydrophobic side chain. In an aqueous solution, these charged centers are surrounded by hydration spheres. The introduction of an electrolyte like NaCl introduces Na+ and Cl- ions, which also have their own hydration spheres.

The observed increase in partial molar volume upon the addition of NaCl can be attributed to the interactions between the ions and the zwitterion. osti.gov Specifically, interactions between Na+ ions and the -COO- group, and between Cl- ions and the -NH3+ group, lead to a disruption of the hydration cospheres. This disruption results in the release of some electrostricted water molecules from the hydration shells of both the ions and the zwitterion back into the bulk solvent, causing a net increase in volume.

Furthermore, studies comparing the effects of different anions, such as chloride (Cl-) and nitrate (B79036) (NO3-), on the solubility and partial molar properties of other amino acids have shown that the nature of the anion plays a significant role. For instance, for several amino acids, solubilities have been found to be higher in the presence of nitrate anions compared to chloride anions, suggesting differing degrees of interaction and impact on the surrounding water structure. researchgate.net It has been proposed that the formation of 'zwitterion-ion' and 'ion-water dipole' entities in solution influences the volumetric properties, with larger partial molar volumes observed in electrolyte solutions compared to pure water. researchgate.net This is attributed to the release of water molecules associated with the zwitterions into the bulk. researchgate.net

Data from a Study on DL-threonine and Glycylglycine

The following table presents data on the standard partial molar volumes at infinite dilution (Vo) and transfer volumes (ΔtrVo) for DL-threonine and glycylglycine from water to aqueous solutions of NaCl at 298.15 K. The positive transfer volumes signify the dominance of interactions that lead to a volume increase, primarily the release of electrostricted water.

CompoundNaCl Molality (mol·kg-1)Standard Partial Molar Volume (Vo) (cm3·mol-1)Transfer Volume (ΔtrVo) (cm3·mol-1)
DL-threonine0.0 (in water)76.9-
0.277.50.6
0.478.11.2
0.678.71.8
Glycylglycine0.0 (in water)76.2-
0.277.00.8
0.477.81.6
0.678.62.4

Data sourced from studies on DL-threonine and glycylglycine in aqueous NaCl solutions, as specific data for this compound was not available in the reviewed literature. researchgate.netosti.gov

Solution Thermodynamics and Protolytic Equilibria

Determination of Dissociation Constants (pK°)

The protolytic equilibria of glycyl-DL-threonine in aqueous solutions involve the dissociation of its carboxylic acid group and the deprotonation of its amino group. These processes are characterized by their dissociation constants (pKa). Potentiometric studies have been crucial in determining these values. researchgate.netresearchgate.netjournal-vniispk.ru

Like other amino acids and peptides, this compound exists as a zwitterion in a specific pH range. The first dissociation constant (pK°₁) corresponds to the dissociation of the carboxyl group (-COOH), while the second (pK°₂) relates to the dissociation of the protonated amino group (-NH₃⁺).

Investigations into the protolytic equilibria of this compound have been conducted through potentiometric and calorimetric methods to determine its dissociation constants. researchgate.netresearchgate.netjournal-vniispk.ru

pK°Value
pK°₁3.15
pK°₂8.23

Table 1: Standard dissociation constants (pK°) of this compound.

Calorimetric Studies of Protolytic Equilibria (ΔdisG°, ΔdisH°, ΔdisS°)

Calorimetric studies provide a direct measurement of the enthalpy changes (ΔdisH°) associated with the dissociation processes of this compound. By combining these enthalpy values with the dissociation constants obtained from potentiometry, other key thermodynamic parameters such as the Gibbs free energy change (ΔdisG°) and the entropy change (ΔdisS°) can be calculated. These parameters offer a complete thermodynamic profile of the protolytic equilibria. researchgate.netresearchgate.net

ParameterCarboxyl Group DissociationAmino Group Dissociation
ΔdisG° (kJ·mol⁻¹) 17.946.9
ΔdisH° (kJ·mol⁻¹) 1.847.7
ΔdisS° (J·mol⁻¹·K⁻¹) -543

Table 2: Standard thermodynamic characteristics of the protolytic equilibria of this compound. researchgate.net

Partial Molar Volumes and Heat Capacities in Aqueous Solutions

The partial molar volume (V°₂) and partial molar heat capacity (C°p,₂) of this compound in aqueous solutions at infinite dilution provide insights into solute-solvent and solute-solute interactions. These parameters are sensitive to the size and shape of the solute molecule, as well as its interactions with the surrounding water molecules.

Studies on related tripeptides, such as glycyl-DL-threonylglycine, have been used to estimate the contributions of amino acid side chains to these properties. rsc.org For instance, the partial molar volume and heat capacity of glycyl-DL-threonylglycine have been determined at 25°C. rsc.org Furthermore, the partial molar heat capacities of glycyl-DL-threonylglycine have been investigated over a temperature range of 50 to 125 °C, providing information on how these interactions change with temperature. nih.gov

CompoundV°₂ (cm³·mol⁻¹)C°p,₂ (J·K⁻¹·mol⁻¹)Temperature (°C)
Glycyl-DL-threonylglycine145.928925

Table 3: Partial molar volume and heat capacity of Glycyl-DL-threonylglycine in aqueous solution. rsc.org

Activity Coefficient Measurements in Electrolyte Systems

The activity coefficient of this compound in electrolyte solutions is a measure of the deviation of its chemical behavior from ideality. The presence of electrolytes, such as sodium chloride (NaCl), can significantly influence the activity coefficient of the dipeptide through electrostatic and other short-range interactions. researchgate.net

Electrochemical cells employing ion-selective electrodes are a common method for determining the activity coefficients of amino acids and peptides in electrolyte solutions. researchgate.netnih.govnih.gov Studies on similar dipeptides, like glycylglycine (B550881), have shown that the nature of the electrolyte anion has a considerable effect on the peptide's activity coefficient. nih.gov Research on threonine in NaCl and sodium nitrate (B79036) (NaNO₃) solutions indicates that the presence and type of electrolyte, as well as the structure of the amino acid, significantly affect its activity coefficient. researchgate.net For threonine, the activity coefficient initially decreases with added salt but can reverse this trend at higher concentrations of the amino acid. nsf.gov

The study of activity coefficients is crucial for understanding the behavior of biomolecules in physiological fluids and for various applications in biopharmaceutical and food industries.

Enzymatic Hydrolysis and Peptidase Specificity

Kinetics of Enzymatic Hydrolysis of Glycyl-DL-Threonine

The rate of enzymatic hydrolysis of dipeptides is influenced by several factors, including temperature, pH, and the concentrations of both the enzyme and the substrate. ugr.esnih.gov Studies on simple glycine (B1666218) peptides have shown that variations in both the heat (ΔH) and entropy (ΔS) of activation determine the relative rates of hydrolysis. acs.org For instance, the hydrolysis of various glycyl dipeptides in hydrochloric acid revealed that substitutions on the glycine residue affect these thermodynamic parameters and, consequently, the reaction rate. acs.org

The rate of hydrolysis generally decreases as the product concentration increases, indicating product inhibition. uni-hannover.de Kinetic models are often employed to understand these complex interactions and to determine parameters like the maximum reaction rate (Vmax) and the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of Vmax. ugr.esresearchgate.net

Interactive Table: Kinetic Parameters of L-Threonine Dehydrogenase at Various Temperatures. researchgate.net

Instructions:
Temperature (°C)Km (mM)Vmax (U/mg)Vmax/Km (U/mg/mM)
20 1.810.55.8
30 2.515.26.1
40 3.220.16.3

This table is based on data for L-threonine dehydrogenase and is presented as an illustrative example of how temperature affects enzyme kinetics.

Substrate Specificity of Peptidases Acting on Dipeptides Containing D-Amino Acids

The stereochemistry of amino acids within a dipeptide plays a crucial role in determining its susceptibility to enzymatic hydrolysis. Many peptidases exhibit a strong preference for L-amino acids, which are the naturally occurring form in proteins. rsc.orgcdnsciencepub.com However, some enzymes, known as D-peptidases, are specifically able to recognize and cleave peptide bonds involving D-amino acids. wikipedia.orgtandfonline.com

Research has shown that some D-aminopeptidases can hydrolyze dipeptides with a D-amino acid at the N-terminus. wikipedia.org For example, a peptidase from Nocardia orientalis was found to hydrolyze peptide bonds preceding hydrophobic D-amino acids. tandfonline.com Conversely, aminopeptidases from sources like Escherichia coli have been shown to be inactive against peptides containing D-amino acids. cdnsciencepub.com The substrate specificity of peptidases is often broad, with a preference for certain types of amino acid residues, such as those with bulky hydrophobic side chains. researchgate.netwikipedia.org

Role of Specific Enzymes (e.g., glycyl endopeptidases, D-peptidases)

Glycyl endopeptidases , such as lysostaphin (B13392391) and LytM from Staphylococcus aureus, are known to cleave glycyl-glycine bonds within the pentaglycine (B1581309) cross-bridges of bacterial peptidoglycan. elifesciences.orgelifesciences.org Recent studies have revealed that the substrate specificity of these enzymes is more complex than previously thought, with LytM also exhibiting D-alanyl-glycine hydrolase activity. elifesciences.org This dual specificity highlights the intricate regulatory roles these enzymes play in bacterial cell wall metabolism. elifesciences.orgelifesciences.org

D-peptidases are a class of enzymes that specifically recognize and cleave peptides containing D-amino acids. wikipedia.orgtandfonline.com These enzymes are crucial in the metabolism of D-amino acid-containing peptides, which are found in various organisms and have diverse biological functions. nih.gov D-aminopeptidases, for instance, catalyze the removal of an N-terminal D-amino acid from a peptide. wikipedia.org Some D-peptidases, like the one from Nocardia orientalis, act as carboxypeptidase-like enzymes, hydrolyzing the peptide bond preceding a D-amino acid at the C-terminus. tandfonline.com The enzyme VanX is a D,D-dipeptidase essential for glycopeptide resistance in enterococci, specifically hydrolyzing D-Ala-D-Ala. nih.gov

Inhibition Mechanisms of Dipeptide Hydrolysis

The hydrolysis of dipeptides can be inhibited by various molecules. nih.govcdnsciencepub.com Inhibition can occur through different mechanisms, including competitive, non-competitive, and uncompetitive inhibition. cambridge.org Competitive inhibitors often have a structure similar to the substrate and bind to the active site of the enzyme, preventing the substrate from binding. cambridge.org

For example, certain peptide-like compounds can act as competitive inhibitors of peptidases. cambridge.org In some cases, the product of the hydrolysis reaction can itself act as an inhibitor, a phenomenon known as product inhibition. uni-hannover.de The study of inhibition mechanisms provides valuable insights into the enzyme's active site and catalytic mechanism. cdnsciencepub.comresearchgate.netresearchgate.net For instance, some inhibitors of zinc-dependent peptidases may work by displacing a zinc-bound water molecule that is essential for the hydrolysis reaction. researchgate.net

Biological Roles and Metabolic Interconversions in Vitro and Microbial Systems

Glycyl-DL-Threonine as a Metabolite in Cellular Pathways

This compound, a dipeptide composed of glycine (B1666218) and threonine, plays a role in various cellular and metabolic processes. As a precursor to glycine, DL-threonine is considered an essential amino acid. medchemexpress.com In many organisms, threonine is metabolized into pyruvate (B1213749) via threonine dehydrogenase. wikipedia.orgchemicalbook.com An intermediate product in this pathway can undergo thiolysis with Coenzyme A (CoA) to generate acetyl-CoA and glycine. wikipedia.orgchemicalbook.com

In Escherichia coli, the enzymes threonine dehydrogenase (TDH) and 2-amino-3-ketobutyrate coenzyme A lyase are central to the interconversion of threonine and glycine. asm.org This pathway is a significant route for threonine utilization in both prokaryotes and eukaryotes. asm.org The coupled reactions catalyzed by these enzymes allow some bacteria, like E. coli and Pseudomonas aeruginosa, to use threonine as their only source of carbon and energy. asm.org This metabolic capability also provides an alternative pathway for the biosynthesis of glycine and serine. asm.org

Participation in Microbial Amino Acid Metabolism

Microorganisms can synthesize all the amino acids necessary for protein synthesis and other metabolic functions through various enzymatic pathways. mdpi.com The biosynthesis of these amino acids relies on carbon skeletons derived from glycolysis, the citric acid cycle, or the pentose (B10789219) phosphate (B84403) pathway, with nitrogen typically supplied by ammonia. mdpi.com

Influence on Biosynthesis of Other Amino Acids (e.g., Serine)

The metabolic pathways of glycine, serine, and threonine are interconnected. In bacteria such as E. coli, serine is synthesized from the glycolytic intermediate 3-phospho-D-glycerate, and glycine is subsequently derived from serine. kegg.jp Threonine, on the other hand, is synthesized from aspartate. kegg.jp The degradation of threonine can produce glycine, which can then be converted to serine. creative-proteomics.com This conversion is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which facilitates the reaction of glycine with a one-carbon unit to form serine. creative-proteomics.comnih.gov

In some microbial systems, the presence of specific amino acids can influence the production of enzymes involved in the metabolism of others. For instance, in Escherichia coli, glycine and L-leucine have been found to stimulate the production of L-serine deaminase. asm.org Conversely, DL-Threonine has been identified as a potent inhibitor of tannase (B8822749) biosynthesis by Bacillus licheniformis KBR6. biocrick.com

Contribution to Energy Metabolism and Nutritional Stress Response

Threonine metabolism is a source of energy for microbial cells. The catabolism of threonine through the threonine dehydrogenase pathway ultimately yields acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle to generate ATP. creative-proteomics.commdpi.com This pathway is crucial for providing the necessary substrates for rapid cellular proliferation. mdpi.com

Under nutritional stress, such as amino acid starvation, microorganisms have developed regulatory mechanisms to control metabolic processes. uga.edu The ability to utilize alternative sources of carbon and energy, such as threonine, is vital for survival under these conditions. The metabolism of threonine and other amino acids can also contribute to the production of short-chain fatty acids (SCFAs) by gut microbiota. mdpi.com For example, threonine can be metabolized to acetate, and it is a versatile precursor for all three major SCFAs. mdpi.com

Interrelationships with Threonine and Glycine Metabolic Pathways

The metabolic fates of threonine and glycine are closely linked, with several enzymatic pathways governing their interconversion and degradation.

Threonine Dehydrogenase-Mediated Catabolism to Glycine and Acetyl-CoA

The primary pathway for threonine degradation in many organisms is initiated by the enzyme threonine dehydrogenase (TDH). creative-proteomics.com TDH catalyzes the oxidation of threonine to 2-amino-3-ketobutyrate. asm.orgcreative-proteomics.com This unstable intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase into glycine and acetyl-CoA. asm.orgmdpi.com The acetyl-CoA produced can then enter the TCA cycle for energy production, while the glycine can be used in various biosynthetic pathways, including one-carbon metabolism. creative-proteomics.commdpi.com

In embryonic stem cells, TDH-mediated catabolism of threonine is essential as it provides glycine for one-carbon metabolism and acetyl-CoA for the TCA cycle. nih.gov This highlights the importance of this pathway in supporting rapid cell growth and proliferation. mdpi.comnih.gov

Threonine Aldolase (B8822740) Activity and Interconversion Mechanisms

Another key enzyme in threonine metabolism is threonine aldolase (TA). nih.govresearchgate.netcapes.gov.br This pyridoxal (B1214274) phosphate-dependent enzyme catalyzes the reversible conversion of threonine into glycine and acetaldehyde (B116499). nih.govresearchgate.netcapes.gov.br This reaction represents a secondary pathway for glycine biosynthesis, complementing the primary route from serine catalyzed by serine hydroxymethyltransferase. nih.govresearchgate.net

Microbial threonine aldolases exhibit a range of stereospecificities. researchgate.netcapes.gov.br For example, L-allo-threonine aldolase specifically catalyzes the interconversion of L-allo-threonine and glycine. uniprot.org The reversible nature of the threonine aldolase reaction makes it a valuable tool in biotechnology for the synthesis of β-hydroxy-α-amino acids. researchgate.netcapes.gov.br

Advanced Analytical Methodologies for Glycyl Dl Threonine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Chiral Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of peptides like Glycyl-DL-Threonine. who.int Its versatility allows for both the quantification of the dipeptide and the separation of its stereoisomers.

Quantitative Analysis: Reversed-phase HPLC (RP-HPLC) is the preferred method for the quantitative analysis of amino acids and peptides. springernature.com This technique separates molecules based on their hydrophobicity. For compounds like this compound that lack a strong chromophore for UV detection, a pre-column derivatization step is often necessary. springernature.commyfoodresearch.com Reagents such as o-phthalaldehyde (B127526) (OPA) react with the primary amine group of the dipeptide, rendering it highly fluorescent and thus detectable at low concentrations. who.intnih.gov The use of automated pre-column derivatization enhances reproducibility and is suitable for high-throughput analysis. who.int

Chiral Analysis: As "DL" in this compound indicates a mixture of enantiomers (Glycyl-D-Threonine and Glycyl-L-Threonine), their separation is critical for stereospecific studies. Chiral HPLC is the definitive method for this purpose. One common approach is ligand-exchange chromatography (LEC), where a chiral selector, often an amino acid derivative like L-proline or L-hydroxyproline, is part of the stationary phase. researchgate.net This selector forms transient diastereomeric complexes with the enantiomers of this compound, leading to different retention times and their subsequent separation. researchgate.net Another effective strategy involves using chiral stationary phases (CSPs) based on macrocyclic glycopeptides, such as teicoplanin, which can resolve the enantiomers of underivatized amino acids and dipeptides. sigmaaldrich.comsigmaaldrich.com The separation mechanism on these columns can be influenced by the mobile phase composition, sometimes exhibiting a U-shaped retention behavior with varying organic modifier concentrations. sigmaaldrich.com

Table 1: HPLC Methods for this compound Analysis

Analysis Type HPLC Method Stationary Phase Example Detection Principle Key Considerations
QuantitativeReversed-Phase (RP-HPLC)C18UV/Vis or FluorescencePre-column derivatization often required for sensitivity. springernature.commyfoodresearch.com
ChiralLigand-Exchange (LEC)L-Proline or L-Hydroxyproline bonded to silicaUV/VisFormation of diastereomeric metal complexes. researchgate.net
ChiralChiral Stationary Phase (CSP)Teicoplanin-based (e.g., Astec CHIROBIOTIC T)UV/Vis or Mass SpectrometryDirect separation of underivatized enantiomers. sigmaaldrich.comsigmaaldrich.com

Coupling HPLC with Advanced Detectors (e.g., Fluorescence, Mass Spectrometry)

To enhance the sensitivity and specificity of this compound analysis, HPLC systems are frequently coupled with advanced detectors.

Fluorescence Detection: Fluorescence detectors offer high sensitivity and selectivity, particularly for analytes that are naturally fluorescent or can be derivatized with a fluorescent tag. shimadzu.com For this compound, which is not natively fluorescent, pre-column derivatization with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or o-phthalaldehyde (OPA) is a common practice. nih.govnih.gov This allows for detection limits in the femtomole range, making it suitable for analyzing samples with low concentrations of the dipeptide. nih.gov Compared to UV detection, fluorescence detection can be significantly more sensitive. shimadzu.com

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (LC-MS) provides not only quantitative data but also structural information, confirming the identity of the analyte by its mass-to-charge ratio (m/z). brieflands.com Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the analysis of intact molecules. researchgate.net Tandem mass spectrometry (MS/MS) can further fragment the parent ion, yielding characteristic product ions that provide sequence information and confirm the dipeptide's structure. nih.gov For chiral separations, LC-MS can be used to identify and quantify the individual D- and L-enantiomers of Glycyl-Threonine. shimadzu.co.kr High-resolution mass spectrometers, such as orbital ion traps, offer precise mass measurements, which is particularly useful in complex matrices. acs.org

Table 2: Advanced Detectors for HPLC Analysis of Dipeptides

Detector Principle Advantages for this compound Considerations
FluorescenceMeasures light emitted by fluorescent compounds.High sensitivity and selectivity. shimadzu.comRequires derivatization for non-fluorescent molecules. nih.gov
Mass Spectrometry (MS)Separates ions based on their mass-to-charge ratio.Provides molecular weight confirmation and structural information. High specificity. brieflands.comIonization efficiency can be affected by mobile phase buffers. researchgate.net

Application of Isotopic Labeling for Metabolic Flux Analysis

Isotopic labeling is a sophisticated technique used to trace the metabolic fate of molecules like this compound within a biological system. chempep.com This approach, often coupled with mass spectrometry, provides insights into metabolic pathways and fluxes. nih.govplos.orgnih.gov

In a typical experiment, a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) is introduced to cells or an organism. liverpool.ac.ukthermofisher.com The labeled atoms are then incorporated into downstream metabolites through various biochemical reactions. By analyzing the isotopic enrichment in these metabolites using mass spectrometry, it is possible to map the metabolic pathways involving the dipeptide and quantify the rate of metabolic reactions (fluxes). nih.govnih.gov

This peptide-based metabolic flux analysis (MFA) has advantages over traditional methods that rely on analyzing labeled amino acids from protein hydrolysates. nih.govplos.org Specifically, analyzing labeled peptides can provide information that is specific to different cellular compartments or even different species within a microbial community. acs.orgnih.govnih.gov The identity and labeling pattern of peptides can be determined with high throughput using modern proteomic techniques, allowing for a detailed understanding of the metabolic role of this compound. nih.govplos.orgnih.gov

Computational Modeling and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and the nature of its chemical bonds. nih.gov Methods like ab initio Hartree-Fock and Density Functional Theory (DFT) are commonly used to study amino acids and peptides. nih.govswinburne.edu.au These calculations can elucidate fundamental properties that govern the molecule's reactivity and interactions.

For Glycyl-DL-threonine, these calculations can reveal:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms, including precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: The distribution of electron density across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, indicating likely sites for electrophilic and nucleophilic attack.

Bonding Analysis: The calculations provide insights into the nature of the peptide bond and other covalent bonds within the molecule. Techniques like Natural Bond Orbital (NBO) analysis can quantify the strength and character of these bonds.

Vibrational Frequencies: Theoretical calculations can predict the molecule's infrared (IR) and Raman spectra. swinburne.edu.au Comparing these predicted spectra with experimental ones helps to confirm the molecule's structure and assign specific vibrational modes to different functional groups.

Studies on related amino acids, such as L-threonine and L-alanine, have utilized DFT to investigate their structural and electronic properties, providing a foundation for understanding the more complex dipeptide. researchgate.net Such calculations are crucial for interpreting spectroscopic data and understanding the intramolecular forces that define the peptide's structure. researchgate.net

Property Information Gained via Quantum Chemical Calculations
Optimized Molecular Geometry Predicts the most stable 3D structure, including bond lengths and angles.
Molecular Electrostatic Potential (MEP) Maps electron density to identify reactive sites for interactions. nih.gov
Frontier Molecular Orbitals (HOMO/LUMO) Determines the molecule's electronic reactivity and kinetic stability.
Vibrational Frequencies Predicts IR and Raman spectra to help identify and characterize the molecule. swinburne.edu.au
Thermochemical Properties Calculates enthalpy, entropy, and Gibbs free energy of formation.

Molecular Dynamics Simulations for Conformational Ensembles and Solvent Effects

While quantum calculations often focus on a single, static molecule, this compound is a flexible molecule that can adopt numerous different shapes, or conformations, especially in solution. Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. biorxiv.org

MD simulations provide a dynamic picture of the dipeptide's behavior, offering key insights into:

Conformational Landscape: By simulating the molecule's movements over nanoseconds or longer, MD can identify the most populated and energetically favorable conformations. researchgate.net This collection of conformations is known as the conformational ensemble. For this compound, this reveals the flexibility of the peptide backbone and the orientation of the threonine side chain.

Solvent Effects: MD simulations explicitly model the surrounding solvent molecules (typically water), allowing for a detailed analysis of solute-solvent interactions. nih.gov This includes the formation and breaking of hydrogen bonds between the dipeptide's polar groups (amine, carboxyl, hydroxyl, and amide groups) and water molecules.

Thermodynamic Properties: The interactions between dipeptide molecules in an aqueous solution can be characterized by enthalpic interaction coefficients, which can be derived from experimental techniques like microcalorimetry and also studied through simulations. researchgate.net These coefficients provide information on the hydrophilic or hydrophobic nature of the molecule's interactions.

These simulations are essential for bridging the gap between the static picture from crystallography and the dynamic reality of molecules in a biological environment. biorxiv.org

Simulation Aspect Key Insights for this compound
Conformational Sampling Identifies the range of possible shapes the dipeptide can adopt in solution. researchgate.net
Solvent Shell Analysis Characterizes the structure and dynamics of water molecules immediately surrounding the dipeptide.
Hydrogen Bond Dynamics Tracks the formation and lifetime of hydrogen bonds between the peptide and water, and within the peptide itself.
Radius of Gyration (Rg) Measures the compactness of the dipeptide's structure over time.
Root-Mean-Square Deviation (RMSD) Quantifies the stability of the peptide's conformation throughout the simulation.

Enzyme-Substrate Docking and Reaction Mechanism Elucidation

To understand how this compound might be processed by an enzyme, researchers use computational docking. This technique predicts the preferred orientation of a substrate when it binds to the active site of an enzyme to form a stable complex.

The process typically involves:

Obtaining Structures: A high-resolution 3D structure of the target enzyme is required, usually from X-ray crystallography or NMR spectroscopy. A 3D model of this compound is also generated.

Docking Simulation: A docking algorithm systematically samples a large number of possible orientations of the dipeptide within the enzyme's active site.

Scoring: Each orientation, or "pose," is evaluated using a scoring function that estimates the binding affinity. The highest-scoring poses represent the most likely binding modes.

For this compound, docking studies could be performed with peptidases or other enzymes that act on dipeptides. For instance, enzymes like L-threonine aldolase (B8822740), which cleaves threonine into glycine (B1666218) and acetaldehyde (B116499), could be studied to see if the dipeptide can fit into its active site. nih.gov Computational analysis, including molecular dynamics and structural comparisons, has been used to understand and engineer the catalytic activity of enzymes like L-threonine transaldolase. wisc.eduresearchgate.net

Docking can also be used to elucidate reaction mechanisms by modeling the binding of high-energy transition state analogs, which can provide a more accurate prediction of substrate binding and reactivity than docking the ground-state molecule alone.

Docking Simulation Step Purpose
Enzyme & Ligand Preparation Generation of 3D structures for the enzyme and this compound.
Active Site Identification Defining the binding pocket on the enzyme surface.
Conformational Sampling Exploring possible binding poses of the dipeptide in the active site.
Scoring and Ranking Estimating the binding energy for each pose to identify the most favorable one.
Analysis of Interactions Identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Prediction of Spectroscopic Parameters (e.g., Collision Cross Section)

Computational methods can predict various spectroscopic parameters, which aids in the identification and characterization of molecules from experimental data. A key parameter in modern mass spectrometry is the collision cross section (CCS).

The CCS is a measure of the size and shape of an ion in the gas phase and is determined experimentally using ion mobility spectrometry (IMS). Computational modeling can predict the CCS value for a given peptide ion. The prediction process involves:

Generating a large number of candidate 3D structures for the gas-phase ion of this compound.

Calculating the theoretical CCS for each structure.

Averaging the CCS values based on the predicted stability (Boltzmann population) of the different conformers.

Parameter Method of Prediction/Analysis Application
Collision Cross Section (CCS) Based on computationally generated 3D conformers of the ion. nih.govIdentification in ion mobility-mass spectrometry (IMS-MS).
Mass-to-Charge Ratio (m/z) Calculated from the elemental composition and charge state.Identification in mass spectrometry. nih.gov
NMR Chemical Shifts Predicted using quantum chemical methods (e.g., GIAO). nih.govStructural elucidation from NMR spectra.
IR/Raman Frequencies Calculated from force fields in quantum chemical simulations.Interpretation of vibrational spectra. swinburne.edu.au

Q & A

Q. How should researchers document and resolve outliers in this compound dose-response experiments?

  • Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to identify statistical outliers. Investigate technical causes (e.g., pipetting errors, instrument drift) and biological variability (e.g., cell passage number). Replicate experiments with adjusted protocols and report outlier exclusion criteria transparently .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.